Ethyl 5,6-Dichlorobenzimidazole-2-carboxylate
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Overview
Description
Ethyl 5,6-Dichlorobenzimidazole-2-carboxylate is a chemical compound with the molecular formula C10H8Cl2N2O2. It belongs to the benzimidazole family, which is known for its diverse biological and clinical applications. Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, allowing them to interact easily with biopolymers in living systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,6-Dichlorobenzimidazole-2-carboxylate typically involves the reaction of o-phenylenediamine with carboxylic acids. This reaction is carried out by heating the reactants together on a steam bath, under reflux, or in a sealed tube . The specific conditions and reagents used can vary, but the general approach involves the condensation of o-phenylenediamine with organic acids, often catalyzed by mineral acids .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6-Dichlorobenzimidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atoms in the compound can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzimidazole derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
Ethyl 5,6-Dichlorobenzimidazole-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing other benzimidazole derivatives.
Biology: Studied for its interactions with biological molecules and potential therapeutic applications.
Medicine: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5,6-Dichlorobenzimidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzimidazole nucleus allows the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of viral replication, cancer cell growth, and bacterial proliferation .
Comparison with Similar Compounds
Ethyl 5,6-Dichlorobenzimidazole-2-carboxylate can be compared with other benzimidazole derivatives, such as:
2-Bromo-5,6-dichloro-1-(β-d-ribofuranosyl)benzimidazole (BDCRB): Known for its antiviral activity.
2-Chloro analog (TCRB): Also exhibits antiviral properties but with different efficacy and metabolic stability.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound .
Properties
CAS No. |
30192-45-1 |
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Molecular Formula |
C10H8Cl2N2O2 |
Molecular Weight |
259.09 g/mol |
IUPAC Name |
ethyl 5,6-dichloro-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C10H8Cl2N2O2/c1-2-16-10(15)9-13-7-3-5(11)6(12)4-8(7)14-9/h3-4H,2H2,1H3,(H,13,14) |
InChI Key |
OKMWUIJSVITHHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=CC(=C(C=C2N1)Cl)Cl |
Origin of Product |
United States |
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